molecular formula C9H6ClNO B1465944 3-chloro-1H-indole-4-carbaldehyde CAS No. 1216113-27-7

3-chloro-1H-indole-4-carbaldehyde

Cat. No. B1465944
CAS RN: 1216113-27-7
M. Wt: 179.6 g/mol
InChI Key: YNUGQROAODSSTJ-UHFFFAOYSA-N
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Description

3-chloro-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are essential and efficient chemical precursors for generating biologically active structures . They are used as ideal precursors for the synthesis of active molecules .


Synthesis Analysis

Indole derivatives are synthesized through various methods. For instance, 1H-indole-3-carbaldehyde was reacted with 4-methylbenzenesulfonyl azide as the nitrogen source in 1,2-dichloroethane (DCE) to prepare compounds in the presence of Cp * Ir(OAc)/ AgNTf 2 and silver acetate as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-chloro-1H-indole-4-carbaldehyde is similar to other indole derivatives. The two-dimensional NMR spectral data revealed that the molecules in solution are in the cisE isomeric form .


Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Role in Multicomponent Reactions

“3-chloro-1H-indole-4-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

These compounds are ideal precursors for the synthesis of active molecules . They are used in the assembly of pharmaceutically interesting scaffolds .

Antioxidant Properties

Indole derivatives, including “3-chloro-1H-indole-4-carbaldehyde”, have shown significant antioxidant properties .

Antibiotic Properties

These compounds have demonstrated antibiotic properties, making them valuable in the development of new antibiotics .

Anti-inflammatory Properties

Indole derivatives have shown anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions .

Anticancer Properties

Indole derivatives have shown anticancer properties, making them potential candidates for cancer treatment .

Antimicrobial Properties

These compounds have demonstrated antimicrobial properties, making them valuable in the fight against various microbial infections .

Antitubercular Properties

Indole derivatives have shown antitubercular properties, which can be useful in the treatment of tuberculosis .

Future Directions

The future directions of 3-chloro-1H-indole-4-carbaldehyde research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .

properties

IUPAC Name

3-chloro-1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUGQROAODSSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718829
Record name 3-Chloro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-indole-4-carbaldehyde

CAS RN

1216113-27-7
Record name 3-Chloro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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